6 beta ,7 beta ,15 beta ,16 beta -Dimethylene-3 beta ,5 beta -dihydroxyandrostan-17-one
Overview
Description
6 beta ,7 beta ,15 beta ,16 beta -Dimethylene-3 beta ,5 beta -dihydroxyandrostan-17-one is a synthetic steroidal compound. It is an intermediate in the synthesis of drospirenone, a synthetic progestin used in hormonal contraceptives . The compound has a molecular formula of C21H30O3 and a molecular weight of 330.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6 beta ,7 beta ,15 beta ,16 beta -Dimethylene-3 beta ,5 beta -dihydroxyandrostan-17-one involves multiple steps. One common route includes the catalytic hydrogenation of 17alpha-(3-hydroxy-1-propynyl)-6beta,7beta;15beta,16beta-dimethylene-5beta-androstane-3beta,5,17beta-triol to yield 17alpha-(3-hydroxypropyl)-6beta,7beta;15beta,16beta-dimethylene-5beta-androstane-3beta,5,17beta-triol . This intermediate is then oxidized in the presence of a ruthenium salt to form 6beta,7beta;15beta,16beta-dimethylene-5beta-hydroxy-3-oxo-17alpha-pregnane-21,17-carbolactone, which is subsequently dehydrated to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale catalytic hydrogenation and oxidation processes. The use of ruthenium salts as catalysts is common in these methods due to their efficiency in facilitating the oxidation step .
Chemical Reactions Analysis
Types of Reactions
6 beta ,7 beta ,15 beta ,16 beta -Dimethylene-3 beta ,5 beta -dihydroxyandrostan-17-one undergoes various chemical reactions, including:
Reduction: It can be reduced to form different hydroxylated derivatives.
Substitution: The compound can undergo substitution reactions to introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Ruthenium salts are commonly used as catalysts for oxidation reactions.
Reduction: Catalytic hydrogenation is typically employed for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for introducing halogen atoms.
Major Products Formed
Scientific Research Applications
6 beta ,7 beta ,15 beta ,16 beta -Dimethylene-3 beta ,5 beta -dihydroxyandrostan-17-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6 beta ,7 beta ,15 beta ,16 beta -Dimethylene-3 beta ,5 beta -dihydroxyandrostan-17-one is primarily related to its role as an intermediate in the synthesis of drospirenone. Drospirenone exerts its effects by binding to progesterone receptors, thereby modulating the activity of these receptors and influencing hormonal pathways . The specific molecular targets and pathways involved include the inhibition of ovulation and the alteration of the endometrial lining .
Comparison with Similar Compounds
Similar Compounds
Drospirenone: A synthetic progestin used in hormonal contraceptives.
17alpha-(3-hydroxy-1-propynyl)-6beta,7beta;15beta,16beta-dimethylene-5beta-androstane-3beta,5,17beta-triol: An intermediate in the synthesis of the compound.
6beta,7beta;15beta,16beta-dimethylene-5beta-hydroxy-3-oxo-17alpha-pregnane-21,17-carbolactone: Another intermediate in the synthesis process.
Uniqueness
6 beta ,7 beta ,15 beta ,16 beta -Dimethylene-3 beta ,5 beta -dihydroxyandrostan-17-one is unique due to its specific structure, which includes multiple methylene groups and hydroxyl functionalities. This structure allows it to serve as a versatile intermediate in the synthesis of various steroidal compounds, particularly drospirenone .
Properties
IUPAC Name |
(1R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-19-5-4-14-16(17(19)11-7-12(11)18(19)23)13-8-15(13)21(24)9-10(22)3-6-20(14,21)2/h10-17,22,24H,3-9H2,1-2H3/t10-,11+,12-,13?,14-,15?,16+,17-,19-,20+,21+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUFXQIQXPASJU-UDXXJPDYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(C3CC3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501036465 | |
Record name | 6beta,7beta;15beta,16beta-Dimethylene-3beta,5beta-dihydroxyandostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82543-16-6 | |
Record name | 6beta,7beta;15beta,16beta-Dimethylene-3beta,5beta-dihydroxyandostan-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501036465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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